4-Hydroxy-4-phenylbutan-2-one

Description

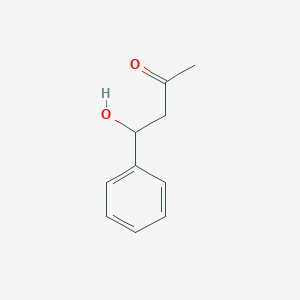

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-4-phenylbutan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8(11)7-10(12)9-5-3-2-4-6-9/h2-6,10,12H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVVFSVVVHYLMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60448328 | |

| Record name | 2-Butanone, 4-hydroxy-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5381-93-1 | |

| Record name | 2-Butanone, 4-hydroxy-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 4-hydroxy-4-phenylbutan-2-one (CAS: 5381-93-1)

Abstract: This document provides a comprehensive technical overview of 4-hydroxy-4-phenylbutan-2-one (CAS Number: 5381-93-1), a β-hydroxy ketone of significant interest in synthetic organic chemistry. It serves as a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other complex organic compounds.[1][2] This guide details its physicochemical properties, synthesis methodologies, analytical protocols, and safety information, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Identity and Properties

This compound is an organic compound featuring both a hydroxyl (-OH) and a ketone (C=O) functional group.[1] Its structure makes it a valuable building block, particularly in reactions like aldol (B89426) condensations.[2] The compound is typically a colorless to pale yellow liquid.[1]

Data Presentation: Physicochemical and Computational Data

The following table summarizes the key properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 5381-93-1 | [1][3][4] |

| IUPAC Name | This compound | [5] |

| Synonyms | 2-Butanone, 4-hydroxy-4-phenyl-; 1-phenyl-1-hydroxybutan-3-one | [1] |

| Molecular Formula | C₁₀H₁₂O₂ | [3][4][5] |

| Molecular Weight | 164.20 g/mol | [3][6] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Purity | Commercially available at ≥95% or ≥98% | [3][4] |

| Solubility | Slightly soluble in water | [7] |

| Storage | Sealed in a dry, cool (2-8°C) place or under an inert atmosphere at room temperature. | [3][6][8] |

| SMILES | CC(=O)CC(C1=CC=CC=C1)O | [3] |

| InChIKey | MUVVFSVVVHYLMQ-UHFFFAOYSA-N | [9] |

| Topological Polar Surface Area | 37.3 Ų | [3] |

| logP | 1.6991 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Rotatable Bonds | 3 | [3] |

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is the aldol condensation reaction between benzaldehyde (B42025) and acetone (B3395972).[2][10] This reaction can be catalyzed by either acids or bases to form the characteristic β-hydroxy carbonyl structure.[11]

Caption: General workflow for the enantioselective synthesis.

Experimental Protocol: Enantioselective Aldol Reaction

This protocol describes a scalable, solvent-free method for producing the (R)-enantiomer of this compound.[10]

-

Principle: An enantioselective aldol reaction between acetone and benzaldehyde is catalyzed by a recyclable, homogeneous organocatalyst, N-PEG-(L)-prolinamide, to selectively form the (R)-ketol.[10]

-

Materials:

-

Benzaldehyde

-

Acetone

-

N-PEG-(L)-prolinamide catalyst

-

-

Methodology:

-

Combine benzaldehyde and acetone in the appropriate molar ratio.

-

Add the N-PEG-(L)-prolinamide organocatalyst to the mixture.

-

Stir the reaction mixture under solvent-free conditions at the optimized temperature.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, isolate the product. Purification may be achieved through standard techniques such as column chromatography.

-

-

Expected Outcome: This reaction has been scaled up to produce 41 g of (R)-4-hydroxy-4-phenylbutan-2-one with a 95% yield and an enantiomeric excess (ee) of 91%.[10]

Analytical Methods and Characterization

The structure and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[12][13][14][15] Chiral High-Performance Liquid Chromatography (HPLC) is essential for determining the enantiomeric excess of stereoisomers.[16]

Caption: Workflow for chiral purity analysis via HPLC.

Experimental Protocol: Chiral HPLC Analysis

This protocol is adapted from methods used for analyzing similar chiral aldol products.[16]

-

Principle: The enantiomers of this compound are separated on a chiral stationary phase, allowing for their quantification and the determination of enantiomeric excess.

-

Instrumentation & Conditions:

-

Column: Daicel Chiralpak AS-H (4.6 mm I.D. x 250 mm)

-

Mobile Phase: Isopropanol (i-PrOH) in hexanes (e.g., 10% i-PrOH)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

-

Methodology:

-

Prepare a dilute solution of the sample in the mobile phase.

-

Inject the sample into the HPLC system.

-

Elute with the specified mobile phase and flow rate.

-

Monitor the column effluent using the UV detector.

-

Integrate the peak areas corresponding to the (R) and (S) enantiomers to calculate the enantiomeric excess (ee %).

-

Applications in Research and Drug Development

As a versatile β-hydroxy ketone, this compound is a valuable intermediate for constructing more complex molecules.

-

Synthetic Building Block: It is employed in the synthesis of various pharmaceuticals and agrochemicals where the 1-phenyl-1-hydroxy-3-oxo-butane backbone is required.[1]

-

Precursor for Heterocycles: The compound is used as a chemical intermediate in the synthesis of benzofuran (B130515) derivatives.[17]

-

Relationship to Bioactive Molecules: It is structurally related to precursors used in the synthesis of the anticoagulant Warfarin. Benzalacetone, which can be formed by the dehydration of this compound, reacts with 4-hydroxycoumarin (B602359) to produce Warfarin.[18][19]

Caption: Role as a central intermediate in synthesis.

Safety and Handling

While not classified as a hazardous material for transport by DOT/IATA, standard laboratory precautions should be observed when handling this compound.[4][8]

| Safety Aspect | Recommendation | Source(s) |

| Hazard Classification | Not classified as hazardous material for transport. | [4] |

| Engineering Controls | Handle in a well-ventilated place. Ensure emergency exits and risk-elimination areas are established. | [8] |

| Personal Protective Equipment (PPE) | Wear tightly fitting safety goggles, chemical-impermeable gloves, and suitable protective clothing. | [8] |

| Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools. | [8] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials. | [8] |

| Fire-fighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media. Wear self-contained breathing apparatus if necessary. | [8] |

| Accidental Release | Evacuate personnel to safe areas. Prevent further leakage if safe to do so. Collect spillage and place in suitable, closed containers for disposal. Avoid discharge into the environment. | [8] |

| Toxicological Data | No specific acute toxicity data is readily available. Handle with care as with any research chemical. | [8] |

Disclaimer: All products are for research and development use only and must be handled by technically qualified persons. They are not intended for direct human use, including in foods, cosmetics, or drugs, unless explicitly stated otherwise.[4]

References

- 1. lookchem.com [lookchem.com]

- 2. This compound|CAS 5381-93-1 [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. 5381-93-1 this compound AKSci 1711CS [aksci.com]

- 5. (+/-)-4-hydroxy-4-phenyl-2-butanone 95% | CAS: 5381-93-1 | AChemBlock [achemblock.com]

- 6. 5381-93-1|this compound|BLD Pharm [bldpharm.com]

- 7. Buy 3-Hydroxy-3-methyl-2,4-nonanedione (EVT-3190632) | 544409-58-7 [evitachem.com]

- 8. SDS/MSDS - CAS:5381-93-1 - supplier / synthesis - C10H12O2 - 2-Butanone, 4-hydroxy-4-phenyl- [en.xixisys.com]

- 9. 5381-93-1 | this compound | Aryls | Ambeed.com [ambeed.com]

- 10. researchgate.net [researchgate.net]

- 11. 4-[2-(Chlorodiphenylstannyl)phenyl]-4-hydroxybutan-2-one [mdpi.com]

- 12. spectrabase.com [spectrabase.com]

- 13. (4S)-4-hydroxy-4-phenylbutan-2-one | C10H12O2 | CID 10888260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Solved Common Name: 4-Hydroxy-4-phenyl-butan-2-one 1H NMR | Chegg.com [chegg.com]

- 15. chegg.com [chegg.com]

- 16. rsc.org [rsc.org]

- 17. This compound | CymitQuimica [cymitquimica.com]

- 18. Warfarin | CAS#:81-81-2 | Chemsrc [chemsrc.com]

- 19. 杀鼠灵_MSDS_用途_密度_杀鼠灵CAS号【81-81-2】_化源网 [chemsrc.com]

Technical Guide: Physical and Chemical Properties of 4-hydroxy-4-phenylbutan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-hydroxy-4-phenylbutan-2-one, a β-hydroxy ketone, is a molecule of significant interest in organic synthesis. It serves as a key intermediate in the formation of various organic compounds, including benzofuran (B130515) derivatives. Its structure, featuring both a hydroxyl and a ketone functional group, allows for a variety of chemical transformations. This document provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and graphical representations of its synthesis workflow and reaction mechanism.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that while some properties are well-documented, experimental values for melting and boiling points are not consistently reported in the literature. The compound is typically described as a colorless oil or a white crystalline solid.

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| CAS Number | 5381-93-1 (racemic), 86734-69-2 ((4S)-enantiomer)[1] |

| Appearance | Colorless oil or white crystalline solid |

| Melting Point | Not available in cited literature |

| Boiling Point | Not available in cited literature |

| Density | 1.079-1.089 g/cm³ at 20°C (for the isomer 3-hydroxy-4-phenylbutan-2-one)[2] |

| Solubility | Soluble in non-polar solvents and ethanol; insoluble in water (for the isomer 3-hydroxy-4-phenylbutan-2-one)[2] |

| pKa (strongest acidic) | 14.3 (predicted) |

| pKa (strongest basic) | -3.5 (predicted) |

Spectral Data

-

¹H NMR (300 MHz, CDCl₃) δ (ppm): 7.27 (m, 5H, Ar-H), 5.15 (dd, J = 8.1, 4.5 Hz, 1H, CH-OH), 3.45 (br s, 1H, OH), 2.85 (d, J = 6.3 Hz, 2H, CH₂), 2.18 (s, 3H, CH₃).

-

¹³C NMR (75 MHz, CDCl₃) δ (ppm): 208.9, 142.7, 128.5, 127.5, 125.6, 69.8, 52.1, 30.8.

-

Infrared (IR) (neat) ν (cm⁻¹): 3430 (O-H), 3030 (C-H, aromatic), 2925 (C-H, aliphatic), 1710 (C=O), 1600, 1495 (C=C, aromatic).

-

Mass Spectrometry (GC-MS): m/z (%) 164 (M⁺, 10), 146 (25), 131 (40), 105 (100), 77 (50).[1][3]

Experimental Protocols

The most common method for the synthesis of this compound is the aldol (B89426) condensation of benzaldehyde (B42025) and acetone (B3395972).[4][5][6]

Synthesis of this compound

Materials:

-

Benzaldehyde

-

Acetone

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Deionized water

Procedure:

-

A solution of sodium hydroxide (10% w/v) is prepared by dissolving NaOH in deionized water and cooling to 0-5 °C in an ice bath.

-

A mixture of benzaldehyde (1 equivalent) and acetone (10 equivalents) is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

The flask is cooled in an ice bath, and the cold NaOH solution is added dropwise to the benzaldehyde-acetone mixture with vigorous stirring over a period of 30 minutes.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

The reaction is quenched by the addition of dilute hydrochloric acid until the solution is neutralized (pH ~7).

-

The aqueous layer is extracted three times with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product is purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) gradient to afford pure this compound.

Characterization: The structure and purity of the synthesized compound are confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, comparing the obtained data with the reference spectra.

Visualizations

Synthesis and Characterization Workflow

Caption: Workflow for the synthesis and characterization of this compound.

Aldol Condensation Reaction Mechanism

Caption: Mechanism of the base-catalyzed aldol condensation to form this compound.

Biological Activity

Currently, there is limited information in the public domain regarding the specific biological activities or signaling pathways of this compound itself. However, it is a known precursor in the synthesis of various heterocyclic compounds, some of which may exhibit biological effects. For instance, certain benzofuran derivatives synthesized from this compound have been investigated for their potential anti-inflammatory properties. Further research is required to elucidate any direct biological roles of this compound.

Conclusion

This compound is a valuable building block in organic chemistry. This guide has provided a detailed summary of its physical and chemical properties, a reliable experimental protocol for its synthesis, and clear visual representations of the synthetic workflow and reaction mechanism. While some physical data, such as melting and boiling points, remain to be experimentally determined and reported, the information provided herein serves as a comprehensive resource for researchers and professionals working with this compound.

References

- 1. (4S)-4-hydroxy-4-phenylbutan-2-one | C10H12O2 | CID 10888260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Hydroxy-4-phenylbutan-2-one | C10H12O2 | CID 6428929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-hydroxy-4-phenylbutan-2-one: From Chemical Structure to Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-hydroxy-4-phenylbutan-2-one is a β-hydroxy ketone with a chemical structure that holds significant interest for synthetic organic chemists and drug discovery professionals. Its versatile scaffold serves as a key intermediate in the synthesis of various organic molecules, including benzofuran (B130515) derivatives. While direct and extensive research on its biological activities is emerging, studies on structurally similar compounds suggest potential anti-inflammatory properties, possibly through the modulation of key signaling pathways such as NF-κB and MAPK. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound, offering valuable insights for its application in research and drug development.

Chemical Structure and Properties

This compound, with the chemical formula C₁₀H₁₂O₂, is a member of the benzene (B151609) and substituted derivatives class of organic compounds.[1] Its structure features a phenyl group and a hydroxyl group attached to the same carbon atom, and a ketone functional group at the second position of the butane (B89635) chain.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [2][3] |

| Molecular Formula | C₁₀H₁₂O₂ | [2][3][4] |

| Molecular Weight | 164.20 g/mol | [2][3][4] |

| CAS Number | 5381-93-1 (for racemate) | [3] |

| Canonical SMILES | CC(=O)CC(C1=CC=CC=C1)O | [2][3] |

| InChI | InChI=1S/C10H12O2/c1-8(11)7-10(12)9-5-3-2-4-6-9/h2-6,10,12H,7H2,1H3 | [2][3] |

| Topological Polar Surface Area | 37.3 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 3 | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the aldol (B89426) condensation being a prominent route.

L-Proline Catalyzed Aldol Condensation

An environmentally friendly approach involves the L-proline catalyzed aldol reaction between p-nitrobenzaldehyde and acetone (B3395972) in an aqueous micellar medium using cetyl trimethyl ammonium (B1175870) bromide (CTAB) as a surfactant. This method avoids the use of organic solvents, making it a greener synthetic route.[5]

Enantioselective Aldol Reaction

For the synthesis of specific enantiomers, a homogeneous, solvent-free, recyclable organocatalyst, N-PEG-(L)-prolinamide, can be employed. This method allows for a scalable enantioselective aldol reaction between acetone and benzaldehyde (B42025) to produce (R)-4-hydroxy-4-phenylbutan-2-one with high yield and enantiomeric excess.[6]

Synthesis using Solid Base Heterogeneous Catalysts

Biogenic derived eggshells and their derivatives can be utilized as solid base heterogeneous catalysts for organic transformations, including the synthesis of this compound. These catalysts are economical, recyclable, and sustainable. The reaction products can often be purified by simple filtration and recrystallization from hot ethanol, avoiding the need for column chromatography.[7]

Experimental Protocols

General Protocol for L-Proline Catalyzed Synthesis in Aqueous Micellar Media

-

Prepare an aqueous solution of cetyl trimethyl ammonium bromide (CTAB) to act as the micellar medium.

-

Dissolve p-nitrobenzaldehyde and L-proline in the aqueous micellar solution.

-

Add acetone to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).

-

Upon completion, extract the product with an organic solvent.

-

Purify the product using column chromatography.[5]

General Protocol for Enantioselective Synthesis using N-PEG-(L)-prolinamide

-

Combine benzaldehyde and acetone in a reaction vessel.

-

Add the N-PEG-(L)-prolinamide organocatalyst to the mixture.

-

Stir the solvent-free reaction mixture at the appropriate temperature.

-

Monitor the reaction for the formation of (R)-4-hydroxy-4-phenylbutan-2-one.

-

Upon completion, the product can be isolated and purified. The catalyst can be recovered and reused.[6]

Potential Biological Activity and Signaling Pathways

While direct evidence for the biological activity of this compound is limited, studies on structurally related compounds provide strong indications of its potential as an anti-inflammatory agent.

Insights from Structurally Similar Compounds

A derivative, 4-(phenylsulfanyl)butan-2-one (4-PSB-2), has been shown to possess potent anti-inflammatory effects. It suppresses the production of the chemokine CCL-1 in human monocytes by inhibiting the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways.[8] Furthermore, zingerone (B1684294) (4-(4-hydroxy-3-methoxyphenyl)butan-2-one), another structurally similar compound, ameliorates renal function in diabetic nephropathy by inhibiting NF-κB activation and reducing the levels of downstream inflammatory molecules such as TNF-α, IL-6, and IL-1β.[9]

Postulated Anti-Inflammatory Signaling Pathway

Based on the evidence from related compounds, it is hypothesized that this compound may exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines and mediators.

Figure 1: Postulated anti-inflammatory mechanism of this compound.

Experimental Workflow in Drug Discovery

This compound can serve as a valuable starting material or intermediate in a drug discovery workflow aimed at developing novel therapeutic agents.

Figure 2: A representative workflow for drug discovery using this compound.

Conclusion

This compound is a molecule with a straightforward yet versatile chemical structure. While its own biological properties are not yet fully elucidated, the established anti-inflammatory activities of its structural analogs strongly suggest its potential as a lead compound or a key intermediate in the development of new therapeutics, particularly for inflammatory diseases. The synthetic accessibility and the potential for diverse chemical modifications make it an attractive starting point for medicinal chemistry campaigns. Further research to directly evaluate its biological activity and to explore its effects on inflammatory signaling pathways is warranted and could unveil novel therapeutic opportunities. This technical guide serves as a foundational resource for researchers and scientists interested in exploring the potential of this compound in their respective fields.

References

- 1. Human Metabolome Database: Showing metabocard for 3-Hydroxy-4-phenylbutan-2-one (HMDB0032336) [hmdb.ca]

- 2. (4S)-4-hydroxy-4-phenylbutan-2-one | C10H12O2 | CID 10888260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Butanone, 4-hydroxy-4-phenyl- | C10H12O2 | CID 10920854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Zingerone (4-(4-hydroxy-3-methylphenyl)butan-2-one) ameliorates renal function via controlling oxidative burst and inflammation in experimental diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: IUPAC Nomenclature of 4-hydroxy-4-phenylbutan-2-one

Abstract

This document provides a detailed breakdown of the systematic naming process for the organic compound 4-hydroxy-4-phenylbutan-2-one, in accordance with the International Union of Pure and Applied Chemistry (IUPAC) nomenclature standards. The methodology for identifying the principal functional group, determining the parent carbon chain, and assigning locants to substituents is elucidated. This guide serves as a reference for chemists in research and development, ensuring accuracy and consistency in chemical communication.

Introduction to IUPAC Nomenclature

The IUPAC system of nomenclature is a universally recognized, systematic method for naming chemical compounds. It ensures that any compound can be uniquely identified by a single name, eliminating ambiguity. For polyfunctional molecules, a key aspect of this system is the prioritization of functional groups, which dictates the suffix of the compound's name and the numbering of the parent structure.[1][2][3]

Analysis of this compound

The name "this compound" itself is the correct and systematic IUPAC name for the specified molecule.[4][5][6] The following sections deconstruct this name to illustrate the application of IUPAC rules.

Identification of Functional Groups

The structure contains three distinct functional groups:

-

Ketone (C=O): A carbonyl group bonded to two carbon atoms.

-

Hydroxyl (-OH): An alcohol group.

-

Phenyl (-C₆H₅): A benzene (B151609) ring acting as a substituent.

Prioritization of Functional Groups

According to IUPAC rules, functional groups are ranked in a specific order of priority to determine the principal functional group.[1][2][7] This principal group defines the suffix of the molecule's name.

Table 1: Functional Group Priority

| Functional Group | IUPAC Suffix (as Principal Group) | IUPAC Prefix (as Substituent) | Priority |

| Ketone | -one | oxo- | Higher |

| Alcohol | -ol | hydroxy- | Lower |

In this molecule, the ketone group has a higher priority than the alcohol group.[8][9][10] Therefore, the compound is named as a ketone, and its name will end with the suffix "-one". The hydroxyl group is treated as a substituent and is denoted by the prefix "hydroxy-".

Determination of the Parent Chain

The parent chain is the longest continuous carbon chain that contains the principal functional group (the ketone).

-

The longest carbon chain consists of four carbon atoms. The corresponding alkane is butane (B89635) .

-

Replacing the "-e" ending of butane with the ketone suffix "-one" gives the parent name butanone .

Numbering the Parent Chain

The parent chain must be numbered to give the principal functional group the lowest possible locant (position number).[3][8][9]

-

Numbering from right to left places the ketone at position 2.

-

Numbering from left to right places the ketone at position 3.

Therefore, the chain is numbered from right to left, and the parent structure is identified as butan-2-one .

Identification and Location of Substituents

With the chain correctly numbered, the positions of the other groups are identified:

-

A hydroxyl (-OH) group is attached to carbon 4. As a substituent, it is named 4-hydroxy .

-

A phenyl (-C₆H₅) group is attached to carbon 4. As a substituent, it is named 4-phenyl .

Assembly of the Final IUPAC Name

The final name is assembled by listing the substituents in alphabetical order before the parent name.

-

Substituents: 4-hydroxy, 4-phenyl

-

Alphabetical Order: h ydroxy comes before p henyl.

-

Final Name: This compound

Visualization of the Naming Process

The logical workflow for determining the IUPAC name of the molecule is presented below.

Caption: Logical workflow for the systematic IUPAC naming of this compound.

Conclusion

The systematic application of IUPAC nomenclature rules, including functional group prioritization, parent chain identification, and substituent locant assignment, confirms that This compound is the unambiguous and correct name for the molecule. Adherence to these principles is paramount for clear communication in scientific research and drug development.

References

- 1. youtube.com [youtube.com]

- 2. Functional Groups in Organic Chemistry: Types & Examples [vedantu.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. (4S)-4-hydroxy-4-phenylbutan-2-one | C10H12O2 | CID 10888260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (+/-)-4-hydroxy-4-phenyl-2-butanone 95% | CAS: 5381-93-1 | AChemBlock [achemblock.com]

- 6. This compound|CAS 5381-93-1 [benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Naming Aldehydes and Ketones | OpenOChem Learn [learn.openochem.org]

- 10. chem.libretexts.org [chem.libretexts.org]

synthesis of 4-hydroxy-4-phenylbutan-2-one from benzaldehyde and acetone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-hydroxy-4-phenylbutan-2-one, a valuable β-hydroxy ketone intermediate, through the base-catalyzed aldol (B89426) condensation of benzaldehyde (B42025) and acetone (B3395972). This document details the underlying chemical principles, experimental protocols, and quantitative data to support research and development in organic synthesis and drug discovery.

Introduction

The aldol condensation is a cornerstone of carbon-carbon bond formation in organic chemistry. The reaction between an enolate and a carbonyl compound to form a β-hydroxy carbonyl adduct is a powerful tool for the construction of complex molecular architectures. The synthesis of this compound from the readily available precursors, benzaldehyde and acetone, is a classic example of a crossed aldol condensation, specifically a Claisen-Schmidt condensation, where one of the carbonyl partners (benzaldehyde) lacks α-hydrogens and cannot self-condense. This reaction provides a straightforward route to a bifunctional molecule containing both a hydroxyl and a ketone group, making it a versatile building block for further synthetic transformations.

Reaction Mechanism and Signaling Pathway

The base-catalyzed aldol condensation of benzaldehyde and acetone proceeds through a well-established multi-step mechanism. The reaction is initiated by the deprotonation of acetone at the α-carbon by a base, typically hydroxide (B78521), to form a resonance-stabilized enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of benzaldehyde. The resulting alkoxide intermediate is subsequently protonated by a protic solvent, such as water or ethanol (B145695), to yield the final product, this compound. Under certain conditions, this aldol addition product can undergo a subsequent dehydration to form the α,β-unsaturated ketone, benzalacetone.[1][2][3][4]

Quantitative Data Summary

The following table summarizes key quantitative data from various reported syntheses of this compound and related reactions. This allows for a comparative analysis of different catalytic systems and reaction conditions.

| Catalyst/Base | Solvent(s) | Benzaldehyde (equiv.) | Acetone (equiv.) | Temperature (°C) | Time | Yield (%) | Reference |

| NaOH | Ethanol/Water | 1 | Excess | Room Temp. | 30 min | Not specified for aldol | [2] |

| NaOH | Ethanol/Water | 2 | 1 | Room Temp. | 30 min | Not specified for aldol | [5] |

| 10% NaOH | Ethanol | 1 | 1.5 | 20 | 30 min | Not specified for aldol | [6] |

| N-PEG-(L)-prolinamide | Solvent-free | 1 | - | Not specified | Not specified | 95 | [7] |

| NaOH | Ethanol/Water | 2.2 | 1 | Not specified | Not specified | Not specified for aldol | [3] |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound.

General Base-Catalyzed Synthesis

This protocol is a generalized procedure adapted from typical aldol condensation experiments.[2][5][8]

Materials:

-

Benzaldehyde

-

Acetone

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Deionized Water

-

Hydrochloric Acid (HCl), dilute

-

Dichloromethane (B109758) or Ethyl Acetate (B1210297) (for extraction)

-

Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate (for drying)

Equipment:

-

Round-bottom flask or Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a flask equipped with a magnetic stir bar, dissolve sodium hydroxide in a mixture of ethanol and water. Cool the solution in an ice bath.

-

Addition of Reactants: To the cooled basic solution, add acetone followed by the dropwise addition of benzaldehyde while stirring. Maintain the temperature of the reaction mixture below 25°C.

-

Reaction: Stir the mixture at room temperature for a specified time (e.g., 30 minutes to 2 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, neutralize the mixture with dilute hydrochloric acid to a pH of approximately 7.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica (B1680970) gel.

High-Yield Enantioselective Synthesis[7]

This method utilizes a specific organocatalyst to achieve a high yield and enantioselectivity.

Catalyst: N-PEG-(L)-prolinamide

Procedure:

A solvent-free reaction is conducted by mixing benzaldehyde, acetone, and the N-PEG-(L)-prolinamide catalyst. The reaction mixture is stirred until completion. This method has been reported to produce (R)-4-hydroxy-4-phenylbutan-2-one in 95% yield.[7]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic peaks for the aromatic protons of the phenyl group, a multiplet for the methine proton adjacent to the hydroxyl group, a doublet for the methylene (B1212753) protons, and a singlet for the methyl protons of the ketone.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the carbon bearing the hydroxyl group, the methylene and methyl carbons, and the aromatic carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit a broad absorption band for the hydroxyl group (O-H stretch) and a strong absorption for the carbonyl group (C=O stretch) of the ketone.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Conclusion

This technical guide has outlined the synthesis of this compound from benzaldehyde and acetone via a base-catalyzed aldol condensation. The provided information on the reaction mechanism, quantitative data, and detailed experimental protocols serves as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development. The versatility of the aldol reaction and the utility of the resulting β-hydroxy ketone product underscore the importance of this synthetic transformation.

References

A Technical Guide to 4-hydroxy-4-phenylbutan-2-one: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-hydroxy-4-phenylbutan-2-one, a valuable chemical intermediate. This document details its physicochemical properties, outlines a common synthesis protocol, and describes standard analytical methods for its characterization, addressing the needs of researchers and professionals in drug development and chemical synthesis.

Core Physicochemical Data

This compound is a ketone and a secondary alcohol. Its molecular properties are summarized below, providing a quantitative foundation for its use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂ | [1] |

| Molecular Weight | 164.20 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 5381-93-1 | [1] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [1] |

| logP (octanol-water partition coefficient) | 1.6991 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 3 | [1] |

Synthesis via Aldol (B89426) Condensation

A prevalent method for the synthesis of this compound is the aldol condensation between benzaldehyde (B42025) and acetone (B3395972).[3] This reaction forms a new carbon-carbon bond and results in the characteristic β-hydroxy ketone structure of the target molecule.[3]

Experimental Protocol: Base-Catalyzed Aldol Condensation

This protocol is a generalized procedure based on established chemical principles for the aldol condensation.

Materials:

-

Benzaldehyde

-

Acetone

-

Sodium hydroxide (B78521) (NaOH) or other suitable base

-

Ethanol (or other suitable solvent)

-

Water

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Stirring apparatus

-

Cooling bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a stirrer, dissolve benzaldehyde in a suitable solvent such as ethanol.

-

Addition of Reactant: While stirring, add an excess of acetone to the solution.

-

Catalysis: Slowly add an aqueous solution of a base, such as sodium hydroxide, to the reaction mixture. Maintain the temperature with a cooling bath as the reaction can be exothermic.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature with continuous stirring. The progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, neutralize the mixture with a dilute acid.

-

Extraction: Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate) using a separatory funnel.

-

Washing: Wash the organic layer with water and brine to remove any remaining impurities.

-

Drying and Evaporation: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography.[4]

Analytical Characterization

The structure and purity of synthesized this compound are typically confirmed using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are used to elucidate the molecular structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a related compound, 4-hydroxy-4-(4-nitrophenyl)butan-2-one, shows characteristic peaks that can be used as a reference. For this compound, one would expect:

-

A singlet for the methyl protons (CH₃) adjacent to the carbonyl group.

-

A multiplet for the methylene (B1212753) protons (CH₂) adjacent to both the carbonyl and the chiral center.

-

A multiplet for the methine proton (CH) attached to the hydroxyl group and the phenyl ring.

-

A broad singlet for the hydroxyl proton (OH), which is exchangeable with D₂O.

-

Multiplets in the aromatic region corresponding to the protons on the phenyl ring.[5]

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon, the carbon bearing the hydroxyl group, and the carbons of the phenyl ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions include:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.

-

A strong, sharp absorption band around 1700-1725 cm⁻¹ due to the C=O stretching of the ketone.

-

Absorptions in the aromatic region (around 1450-1600 cm⁻¹ and 3000-3100 cm⁻¹) corresponding to C=C and C-H stretching of the phenyl ring.

References

- 1. chemscene.com [chemscene.com]

- 2. (4S)-4-hydroxy-4-phenylbutan-2-one | C10H12O2 | CID 10888260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. SATHEE CUET: Chemistry Aldol Condensation [cuet.iitk.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. Solved Interpret this H-NMR Spectra and annotate | Chegg.com [chegg.com]

Technical Guide to the Safety of 4-hydroxy-4-phenylbutan-2-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety information for 4-hydroxy-4-phenylbutan-2-one (CAS No. 5381-93-1). It is intended for informational purposes for a technical audience and should not be considered a substitute for a formal Safety Data Sheet (SDS) provided by a supplier. A comprehensive official SDS was not found in the public domain during the compilation of this guide; much of the specific quantitative safety and toxicological data for this compound is not available.[1][2][3][4] Users should always consult the SDS provided with the purchased product and adhere to all institutional and regulatory safety protocols.

Chemical Identification

This guide pertains to this compound. It is crucial to distinguish this compound from the isomeric and more widely documented 4-(4-hydroxyphenyl)-2-butanone (B135659) (Raspberry Ketone, CAS No. 5471-51-2).

| Identifier | Data |

| Chemical Name | This compound[1][3][5] |

| Synonyms | 1-Phenyl-1-hydroxybutan-3-one, 2-Butanone, 4-hydroxy-4-phenyl-[1] |

| CAS Number | 5381-93-1[1][2][3][5][6][7] |

| Molecular Formula | C₁₀H₁₂O₂[1][6][7] |

| Molecular Weight | 164.20 g/mol [6] |

| Structure | CC(=O)CC(C1=CC=CC=C1)O[6] |

Hazard Identification and Classification

As of this review, a consensus GHS classification for this compound is not available in the referenced public safety documents. Multiple sources explicitly state that data for a formal classification is unavailable.[1][2][3][4] However, based on its chemical structure (a β-hydroxy ketone), potential for skin and eye irritation should be assumed.[5] One supplier notes it as a hazardous material for shipping purposes.[6]

Precautionary Approach: In the absence of specific data, it is prudent to handle this compound with the care required for a substance of unknown toxicity. Researchers should assume it may be harmful if swallowed, inhaled, or comes into contact with skin.

Physical and Chemical Properties

Quantitative physical and chemical data for this compound is sparse. The following table summarizes the available information.

| Property | Value | Source |

| Appearance | Data Not Available | [1] |

| Boiling Point | Data Not Available | [1] |

| Melting Point | Data Not Available | [1] |

| Flash Point | Data Not Available | [1] |

| Density | Data Not Available | [1] |

| Purity | ≥95% - ≥98% (as supplied by vendors) | [6][7] |

Handling, Storage, and Personal Protective Equipment (PPE)

Based on general laboratory safety principles for chemicals of unknown toxicity, the following measures are recommended.[2]

Handling

-

Handle in a well-ventilated place, preferably within a chemical fume hood.[2]

-

Avoid contact with skin, eyes, and clothing.[2]

-

Avoid the formation and inhalation of dust, aerosols, mists, or vapors.[2][3]

-

Use non-sparking tools and prevent electrostatic discharge.[2]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[2]

-

Store under an inert atmosphere.

-

Keep away from incompatible materials and foodstuff containers.[2]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]

-

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. Wear fire/flame resistant and impervious clothing.[2]

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits (if any), or for emergency situations, use a NIOSH-approved respirator.

First Aid and Emergency Procedures

The following first-aid measures are based on general chemical handling guidelines.[2][3]

| Exposure Route | First Aid Measures |

| Inhalation | Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3] |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[2][3] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[2][3]

Toxicological Information

No quantitative toxicological data (e.g., LD₅₀, LC₅₀) or specific study results for this compound were found in the reviewed sources. The toxicological properties have not been fully investigated.

Experimental Protocols and Workflows

Due to the lack of specific safety studies for this compound, this section outlines a generalized workflow for the initial hazard assessment of a novel or poorly characterized chemical, which would be applicable to this compound.

General Hazard Assessment Workflow

Caption: Generalized workflow for chemical hazard identification and risk assessment.

Accidental Spill Response Protocol

Caption: Logical flow for responding to an accidental chemical spill.

References

- 1. lookchem.com [lookchem.com]

- 2. SDS/MSDS - CAS:5381-93-1 - supplier / synthesis - C10H12O2 - 2-Butanone, 4-hydroxy-4-phenyl- [en.xixisys.com]

- 3. guidechem.com [guidechem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound|CAS 5381-93-1 [benchchem.com]

- 6. chemscene.com [chemscene.com]

- 7. (+/-)-4-hydroxy-4-phenyl-2-butanone 95% | CAS: 5381-93-1 | AChemBlock [achemblock.com]

Solubility Profile of 4-hydroxy-4-phenylbutan-2-one in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-hydroxy-4-phenylbutan-2-one in various organic solvents. Understanding the solubility of this compound is critical for a range of applications, including drug formulation, synthesis, purification, and crystallization. This document compiles available quantitative data, details experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is its ability to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. For this compound, the presence of both a hydroxyl (-OH) group and a phenyl group introduces both polar and non-polar characteristics, leading to a complex solubility profile. The interplay of these functional groups with the solvent's properties, such as polarity, hydrogen bonding capacity, and dielectric constant, will dictate the extent of dissolution.

Quantitative Solubility Data

| Temperature (K) | Acetone | Ethanol | Ethyl Acetate | n-Propanol | n-Butanol |

| 283.15 | 0.4281 | 0.1785 | 0.3012 | 0.1423 | 0.1158 |

| 288.15 | 0.4673 | 0.1989 | 0.3356 | 0.1594 | 0.1301 |

| 293.15 | 0.5098 | 0.2215 | 0.3734 | 0.1782 | 0.1458 |

| 298.15 | 0.5562 | 0.2465 | 0.4151 | 0.1989 | 0.1631 |

| 303.15 | 0.6068 | 0.2741 | 0.4611 | 0.2218 | 0.1822 |

| 308.15 | 0.6621 | 0.3046 | 0.5118 | 0.2473 | 0.2033 |

| 313.15 | 0.7225 | 0.3383 | 0.5678 | 0.2756 | 0.2265 |

Experimental Protocols for Solubility Determination

A standardized experimental approach is crucial for obtaining reliable and reproducible solubility data. The following protocols outline the general procedures for determining the solubility of a solid organic compound in a given solvent.

Gravimetric Method

This is a common and straightforward method for determining solubility.

-

Sample Preparation : Accurately weigh a known amount of the solid compound (solute) and the chosen organic solvent.

-

Dissolution : Add the solute to the solvent in a sealed container, such as a test tube or flask.

-

Equilibration : Vigorously agitate the mixture for a set period (e.g., 60 seconds) to facilitate dissolution.[2] For thermodynamic solubility, the mixture should be agitated at a constant temperature until equilibrium is reached.

-

Observation : Visually inspect the solution. If the solid completely dissolves, the compound is considered soluble under those conditions.[2]

-

Quantitative Measurement : If undissolved solid remains, the saturated solution is filtered to remove the excess solid. A known mass of the clear supernatant is then evaporated to dryness, and the mass of the remaining solute is determined. The solubility can then be calculated.

Isothermal Saturation Method

This method is used to determine the equilibrium solubility at a specific temperature.

-

Supersaturation : Prepare a supersaturated solution by dissolving an excess amount of the solute in the solvent at a temperature higher than the target temperature.

-

Equilibration : Place the solution in a thermostatically controlled shaker bath at the desired temperature and agitate for a prolonged period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation : Allow the solution to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.

-

Sampling and Analysis : Carefully withdraw a sample of the clear supernatant. The concentration of the solute in the sample is then determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Logical Workflow for Solubility Testing

The following diagram illustrates a typical workflow for determining the solubility of an organic compound.

Caption: General experimental workflow for determining the solubility of a solid in a solvent.

Conclusion

While specific quantitative solubility data for this compound remains to be fully characterized in the scientific literature, the data for the structurally similar Raspberry Ketone provides a strong predictive basis for its behavior in common organic solvents. The experimental protocols outlined in this guide offer a robust framework for researchers to determine the precise solubility of this compound in their specific solvent systems of interest. Such empirical data is invaluable for the successful design and optimization of processes in pharmaceutical development and chemical synthesis.

References

The Genesis of Carbon-Carbon Bonds: A Technical History of Aldol Reaction Products

A pivotal discovery in the mid-19th century by two independent chemists, Charles-Adolphe Wurtz and Alexander Borodin, laid the foundation for one of organic chemistry's most powerful tools for carbon-carbon bond formation: the aldol (B89426) reaction. This guide delves into the historical discovery of aldol products and charts the evolution of the reaction to the highly sophisticated and stereoselective methods that are indispensable in modern drug development and the synthesis of complex natural products.

The Dawn of an Era: The Independent Discovery of the Aldol Reaction

In 1872, French chemist Charles-Adolphe Wurtz reported the self-condensation of acetaldehyde (B116499) in the presence of a base, leading to the formation of a new molecule he named "aldol," a portmanteau of aldehyde and alcohol, reflecting the bifunctional nature of the product.[1][2] Wurtz characterized this new compound, 3-hydroxybutanal, noting its dual chemical properties.[3] Concurrently, and unbeknownst to Wurtz, Russian chemist and composer Alexander Borodin was investigating the condensation of aldehydes. In 1869, he had already observed the reaction of valeraldehyde (B50692) and oenanthaldehyde.[4][5] In 1873, Borodin reported his work on the self-condensation of aldehydes to the Russian Chemical Society, noting the similarities to the compounds described by Wurtz.[4]

While detailed quantitative data from these initial discoveries is scarce in readily available literature, the significance of their findings was monumental. They had unveiled a novel method for constructing larger organic molecules from smaller, simpler precursors.

Early Experimental Approaches

The experimental setups of the late 19th century were rudimentary by modern standards. A typical procedure for an aldol condensation would have involved the following general steps:

Apparatus:

-

A glass flask, likely with a ground glass joint or a simple cork stopper.

-

A condenser, often a simple Liebig condenser, for refluxing the reaction mixture if heating was required.

-

Heating source, such as a water bath or a direct flame (with caution).

-

Separatory funnel for extraction.

-

Distillation apparatus for purification.

General Procedure (based on historical accounts):

-

The aldehyde was placed in a flask.

-

A basic or acidic catalyst (e.g., sodium hydroxide, hydrochloric acid) was added to the aldehyde.[6]

-

The mixture was stirred or shaken to ensure mixing. The reaction might have been allowed to proceed at room temperature or with gentle heating.

-

After the reaction was deemed complete (often by a change in viscosity or color), the mixture was worked up. This typically involved neutralization of the catalyst, followed by extraction of the product into an organic solvent like diethyl ether.

-

The crude product was then purified, most commonly by distillation.

The Quest for Control: Emergence of Stereoselective Aldol Reactions

For much of its history, the aldol reaction was a powerful but often blunt tool, yielding mixtures of stereoisomers when new chiral centers were formed. The next major leap in the history of the aldol reaction was the development of methods to control its stereochemical outcome.

The Zimmerman-Traxler Model: A Paradigm for Stereoselectivity

In 1957, Howard Zimmerman and Marjorie Traxler proposed a model to explain the stereoselectivity of certain aldol-type reactions.[7][8][9] Their key insight was the proposal of a chair-like six-membered transition state involving the metal enolate and the aldehyde.[7][10] This model, now known as the Zimmerman-Traxler model, rationalized the observed diastereoselectivity by considering the steric interactions of the substituents on the enolate and the aldehyde in the chair-like arrangement. The model predicts that Z-enolates lead to syn-aldol products, while E-enolates favor the formation of anti-aldol products.

Caption: Zimmerman-Traxler model for aldol reaction stereoselectivity.

The Evans Aldol Reaction: A Milestone in Asymmetric Synthesis

A groundbreaking development in stereoselective aldol reactions came in 1981 from the laboratory of David A. Evans.[11] Evans and his coworkers introduced the use of chiral oxazolidinone auxiliaries to achieve highly diastereoselective and enantioselective aldol reactions.[1][12] These auxiliaries, derived from readily available amino acids, are temporarily attached to the acyl group of the enolate precursor. The steric bulk of the auxiliary directs the approach of the aldehyde, leading to the formation of a single predominant stereoisomer.

The "Evans-syn" aldol reaction, which utilizes a boron triflate to generate a Z-enolate, is particularly noteworthy for its exceptional level of stereocontrol.[12]

The following table summarizes the high diastereoselectivity and yields achieved in the Evans aldol reaction with various aldehydes, as reported by Evans, Bartroli, and Shih in their seminal 1981 paper.

| Entry | Imide | Aldehyde (R'CHO) | Product | Diastereomer Ratio (syn:anti) | Yield (%) |

| A | 1b | CH₃CH₂CHO | 3a | >500:1 | 80 |

| B | 1b | (CH₃)₂CHCHO | 3b | >500:1 | 85 |

| C | 1b | C₆H₅CHO | 3c | >500:1 | 82 |

| D | 2b | CH₃CH₂CHO | 4a | 1:>500 | 75 |

| E | 2b | (CH₃)₂CHCHO | 4b | 1:>500 | 91 |

| F | 2b | C₆H₅CHO | 4c | 1:>500 | 88 |

Data from Evans, D. A.; Bartroli, J.; Shih, T. L. J. Am. Chem. Soc. 1981, 103 (8), 2127–2129.

The following is a representative experimental protocol for the Evans syn-aldol reaction, adapted from the 1981 publication by Evans, Bartroli, and Shih.

Materials:

-

Chiral N-acyloxazolidinone (e.g., 1b or 2b)

-

Dibutylboron triflate (Bu₂BOTf)

-

Triethylamine (B128534) (Et₃N) or Diisopropylethylamine (i-Pr₂NEt)

-

Aldehyde (R'CHO)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂) as solvent

-

Methanol (MeOH)

-

30% Hydrogen peroxide (H₂O₂)

-

Phosphate (B84403) buffer (pH 7)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

A solution of the chiral N-acyloxazolidinone (1.0 equiv) in anhydrous dichloromethane (0.2 M) is cooled to 0 °C under an inert atmosphere (e.g., argon).

-

Dibutylboron triflate (1.1 equiv) is added dropwise, followed by the dropwise addition of triethylamine (1.2 equiv).

-

The reaction mixture is stirred at 0 °C for 30 minutes to ensure complete formation of the boron enolate.

-

The solution is then cooled to -78 °C.

-

The aldehyde (1.1 equiv), freshly distilled, is added dropwise.

-

The reaction is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1.5 hours.

-

The reaction is quenched by the addition of a pH 7 phosphate buffer.

-

Methanol is added, followed by the slow, careful addition of 30% hydrogen peroxide at 0 °C to oxidize the boron species. The mixture is stirred for 1 hour at 0 °C.

-

The aqueous layer is separated and extracted with dichloromethane.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude aldol adduct is purified by flash column chromatography on silica (B1680970) gel.

Caption: Experimental workflow for the Evans asymmetric aldol reaction.

Conclusion

From its serendipitous discovery in the 19th century to the exquisitely controlled stereoselective methodologies of the 21st century, the aldol reaction has remained a cornerstone of organic synthesis. The journey from observing the formation of a simple "aldehyde-alcohol" to the rational design of chiral auxiliaries for the synthesis of complex, life-saving drugs showcases the power of fundamental research and the continuous drive for precision in chemical synthesis. The principles established by pioneers like Wurtz, Borodin, Zimmerman, Traxler, and Evans continue to inspire new generations of chemists to build ever more complex and functional molecules, underscoring the enduring legacy of the aldol reaction.

References

- 1. revistas.unam.mx [revistas.unam.mx]

- 2. researchgate.net [researchgate.net]

- 3. Aldol addition and condensation | McGraw Hill's AccessScience [accessscience.com]

- 4. Alexander Borodin - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]

- 7. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem3d.org [chem3d.org]

- 10. Evans Aldol Reaction [drugfuture.com]

- 11. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 12. york.ac.uk [york.ac.uk]

Spectroscopic and Synthetic Profile of 4-hydroxy-4-phenylbutan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 4-hydroxy-4-phenylbutan-2-one, a key intermediate in various chemical syntheses. The information is presented to facilitate research and development in related fields.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a detailed fingerprint for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 7.38 - 7.21 | m | 5H | Ar-H | [1] |

| 5.14 | dd | 1H | CH-OH | [1] |

| 3.35 | br s | 1H | OH | [1] |

| 2.90 - 2.80 | m | 2H | CH₂ | [1] |

| 2.21 | s | 3H | CH₃ | [1] |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment | Reference |

| 208.46 | C=O | [2] |

| 149.99 | Ar-C | [2] |

| 147.26 | Ar-C | [2] |

| 126.38 | Ar-CH | [2] |

| 123.71 | Ar-CH | [2] |

| 68.85 | CH-OH | [2] |

| 51.47 | CH₂ | [2] |

| 30.66 | CH₃ | [2] |

Vibrational Spectroscopy

Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Assignment | Reference |

| 3447 | O-H stretch | [2] |

| 3079 | Ar C-H stretch | [2] |

| 2919 | Aliphatic C-H stretch | [2] |

| 1704 | C=O stretch | [2] |

| 1597, 1509 | C=C stretch (aromatic) | [2] |

Mass Spectrometry (MS)

| m/z | Ion | Reference |

| 222.1490 | [M+H]⁺ | [1] |

| 248.0325 | [M+K]⁺ | [2] |

Experimental Protocols

The synthesis of this compound is commonly achieved via an aldol (B89426) condensation reaction. The following protocol is a representative example.

Synthesis of this compound via Aldol Condensation[3]

Materials:

-

[2-(O=CH)C₆H₄]SnPh₂Cl

-

p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

Procedure:

-

A solution of [2-(O=CH)C₆H₄]SnPh₂Cl (1.94 mmol) in acetone (30 mL) is prepared.

-

A catalytic amount of p-TsOH is added to the solution.

-

The reaction mixture is stirred for one week at room temperature.

-

Slow evaporation of the solvent yields the product, 4-[2-(chlorodiphenylstannyl)phenyl]-4-hydroxybutan-2-one, as a white crystalline solid.

Characterization: The synthesized compound is characterized by multinuclear NMR spectroscopy (¹H, ¹³C), High-Resolution Mass Spectrometry (HR-MS), and IR spectroscopy to confirm its structure and purity.[3]

Another common synthetic route involves the direct aldol reaction between benzaldehyde (B42025) and acetone, often catalyzed by an organocatalyst like (L)-prolinamide.[4]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthesis and characterization workflow for this compound.

References

Commercial Sourcing and Technical Applications of 4-Hydroxy-4-phenylbutan-2-one: An In-depth Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and scientific applications of 4-hydroxy-4-phenylbutan-2-one. This versatile β-hydroxy ketone is a valuable building block in organic synthesis and holds potential for various research and development applications. This document outlines key commercial suppliers, presents a detailed synthesis protocol, and explores its potential, though currently limited, role in biological systems.

Commercial Availability

A critical aspect for any research endeavor is the reliable sourcing of starting materials. This compound is available from a range of commercial suppliers, offering various purities and quantities to suit diverse research needs. The following table summarizes the offerings from several prominent chemical vendors.

| Supplier | CAS Number | Purity | Available Quantities |

| --INVALID-LINK-- | 5381-93-1 | ≥98% | Inquire |

| --INVALID-LINK-- | 5471-51-2 | 99+% | 50 g |

| --INVALID-LINK-- | 5381-93-1 | 98% | 1 kg |

| --INVALID-LINK-- | 5381-93-1 | 95% | Inquire |

| --INVALID-LINK-- | 5381-93-1 | Inquire | Inquire |

| --INVALID-LINK-- | 5381-93-1 | Inquire | Inquire |

| --INVALID-LINK-- | 5381-93-1 | Min. 95% | Inquire |

Synthesis and Experimental Protocols

The primary synthetic route to this compound is the aldol (B89426) condensation between benzaldehyde (B42025) and acetone (B3395972). This reaction is a classic example of carbon-carbon bond formation and can be catalyzed by either acid or base.

Detailed Experimental Protocol: Base-Catalyzed Aldol Condensation

This protocol is adapted from standard organic chemistry laboratory procedures.

Materials:

-

Benzaldehyde

-

Acetone

-

Sodium hydroxide (B78521) (NaOH)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde (1 equivalent) in a 1:1 mixture of ethanol and water.

-

Addition of Acetone: Add acetone (1.5 equivalents) to the solution and stir at room temperature.

-

Base Addition: Slowly add a 10% aqueous solution of sodium hydroxide (2 equivalents) to the reaction mixture. The addition should be done dropwise to control the reaction temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid (HCl).

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford pure this compound.

Potential Biological Significance and Signaling Pathways

Currently, there is limited direct evidence in the scientific literature detailing the specific involvement of this compound in cellular signaling pathways. However, as a β-hydroxy ketone, its structural motif is present in various biologically active molecules. Further research is warranted to explore its potential as an enzyme inhibitor, a precursor for pharmacologically active compounds, or a modulator of cellular processes.

The workflow for investigating the potential biological activity of a novel compound like this compound would typically follow a structured screening process.

Given the absence of specific data for this compound, a hypothetical signaling pathway diagram illustrates how a small molecule could potentially interact with a generic kinase signaling cascade, a common target in drug discovery.

Conclusion

This compound is a readily accessible chemical intermediate with a straightforward and well-documented synthesis. While its direct biological roles are not yet extensively characterized, its structure suggests potential for further investigation in medicinal chemistry and drug development. The provided information on commercial suppliers and experimental protocols serves as a valuable resource for researchers initiating studies with this compound. Future research should focus on elucidating its potential interactions with biological targets to unlock its full therapeutic and scientific potential.

The Synthetic Chemist's Guide to β-Hydroxy Ketones: A Comprehensive Review

For Researchers, Scientists, and Drug Development Professionals

The β-hydroxy ketone motif is a cornerstone in organic synthesis, forming the backbone of numerous natural products, pharmaceuticals, and other biologically active molecules. Its prevalence underscores the critical importance of robust and stereoselective methods for its construction. This in-depth technical guide provides a comprehensive review of the core synthetic strategies to access β-hydroxy ketones, with a focus on reaction mechanisms, detailed experimental protocols, and comparative quantitative data to inform methodology selection in research and development.

The Aldol (B89426) Reaction: A Classic Carbon-Carbon Bond Formation

The aldol reaction is the quintessential method for the synthesis of β-hydroxy ketones, involving the nucleophilic addition of a ketone enolate to an aldehyde or another ketone.[1][2] The reaction can be catalyzed by either acid or base and has been extensively developed to control both diastereoselectivity and enantioselectivity.

Base-Catalyzed Aldol Reaction

The base-catalyzed aldol reaction proceeds through the formation of a resonance-stabilized enolate, which then attacks the carbonyl carbon of another molecule.[3] This is often followed by protonation to yield the β-hydroxy ketone.[4]

Generalized Experimental Protocol: Base-Catalyzed Aldol Condensation

The following is a representative protocol for the base-catalyzed aldol condensation of an aromatic aldehyde with a ketone.[5][6]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aldehyde (1.0 eq) and the ketone (2.0 eq or as solvent) in ethanol (B145695) or a mixture of ethanol and water.

-

Catalyst Addition: While stirring at room temperature, add an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), dropwise.

-

Reaction Monitoring: Continue stirring at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can range from 30 minutes to several hours.

-

Workup: Upon completion, quench the reaction by adding a dilute acid (e.g., acetic acid or hydrochloric acid) to neutralize the base.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) (3 x volume of aqueous layer).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure β-hydroxy ketone.[2]

Asymmetric Aldol Reactions

Controlling the stereochemistry of the two newly formed chiral centers in the aldol product is a significant focus of modern organic synthesis. This has been achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts (organocatalysis and metal-based catalysis), and chelation control.

Organocatalytic Asymmetric Aldol Reaction: Proline and its derivatives are powerful organocatalysts for direct asymmetric aldol reactions.[2][7] The proposed mechanism involves the formation of an enamine intermediate from the ketone and the proline catalyst, which then attacks the aldehyde in a stereocontrolled manner.[7][8]

Chelation-Controlled Aldol Reactions: The use of Lewis acids like titanium tetrachloride (TiCl₄) can enforce a rigid, six-membered ring transition state, allowing for high levels of diastereoselectivity. The stereochemical outcome (syn or anti) can be influenced by the geometry of the enolate and the nature of the Lewis acid and substrates.[9][10]

| Reaction Type | Aldehyde | Ketone/Enolate Source | Catalyst/Auxiliary | Yield (%) | diastereomeric ratio (dr) | enantiomeric excess (ee %) | Reference |

| Organocatalytic | Isobutyraldehyde | Acetone (B3395972) | L-Proline (3 mol%) | 97 | - | 96 | [8] |

| Organocatalytic | 4-Nitrobenzaldehyde | Cyclohexanone | Prolinamide derivative | 88 | 97:3 (anti/syn) | 98 | [8] |

| Chelation-Controlled | Benzaldehyde | (S)-Valinol-derived ester | TiCl₄ | 94 | 99:1 (syn/anti) | - | [9] |

| Cross-Aldol | Various Aliphatic | Various Aliphatic | (S)-Proline (20-30 mol%) | 75-88 | 19:1 to 24:1 (anti/syn) | 91 to >99 | [11] |

The Mukaiyama Aldol Addition: Silyl (B83357) Enol Ethers as Enolate Surrogates

The Mukaiyama aldol addition utilizes a silyl enol ether as a stable enolate equivalent, which is activated by a Lewis acid to react with a carbonyl compound.[1][12] This method offers excellent control over regioselectivity in cross-aldol reactions and has been adapted for asymmetric synthesis.[13]

The reaction is initiated by the activation of the aldehyde by the Lewis acid (e.g., TiCl₄).[14] This is followed by the nucleophilic attack of the silyl enol ether to form a carbon-carbon bond. A subsequent aqueous workup yields the β-hydroxy ketone.[12][15]

Generalized Experimental Protocol: Mukaiyama Aldol Addition

-

Reaction Setup: To a solution of the aldehyde (1.0 eq) in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon) at -78 °C, add the Lewis acid (e.g., TiCl₄, 1.1 eq) dropwise.

-

Enolate Addition: After stirring for a few minutes, add a solution of the silyl enol ether (1.2 eq) in the same solvent dropwise.

-

Reaction Monitoring: Allow the reaction to stir at -78 °C for 1-4 hours, monitoring by TLC.

-

Workup: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction and Purification: Extract the mixture with an organic solvent, wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate in vacuo. Purify the residue by flash column chromatography.

| Aldehyde | Silyl Enol Ether Source | Lewis Acid | Yield (%) | diastereomeric ratio (dr) | Reference |

| Benzaldehyde | Cyclohexanone | TiCl₄ | 82 (total) | 63:19 (threo/erythro) | [12] |

| Various | Various | Catalytic TrClO₄ or TrSbCl₆ | High | - | |

| Various | DMS enolates | ScF₃ (catalytic) | Good to Excellent | - |

The Reformatsky Reaction: Organozinc Enolates for β-Hydroxy Ester and Ketone Synthesis

The Reformatsky reaction involves the reaction of an α-halo ester or α-halo ketone with an aldehyde or ketone in the presence of metallic zinc to form a β-hydroxy ester or β-hydroxy ketone.[16][17] The key intermediate is an organozinc reagent, often referred to as a Reformatsky enolate.[17] These enolates are less reactive than their lithium or magnesium counterparts, which prevents side reactions like self-condensation of the ester.[18]

Generalized Experimental Protocol: Reformatsky Reaction

-